![molecular formula C12H12N4O5S B2821726 N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]phenyl]acetamide CAS No. 897623-03-9](/img/structure/B2821726.png)
N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]phenyl]acetamide” is a chemical compound . It is chemically related to Trametinib, a kinase inhibitor used to treat patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N -dimethylaminoethanol as the one carbon source . The reaction tolerates many important functional groups .Scientific Research Applications
Crystal Structure Analysis
A study reported the crystal structure of a complex containing a metabolite related to N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]phenyl]acetamide, demonstrating moderate growth inhibition of several bacteria in vitro. This highlights the compound's potential use in studying bacterial interactions and developing antibacterial agents (Obaleye, Caira, & Tella, 2008).
Antimalarial and Antiviral Applications
Research into the reactivity of derivatives of N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]phenyl]acetamide with nitrogen nucleophiles has shown significant antimalarial activity, characterized by low IC50 values. These findings are crucial for the development of new antimalarial drugs, especially in light of COVID-19, where some sulfonamide derivatives were studied for their potential as COVID-19 therapeutics (Fahim & Ismael, 2021).
Antimicrobial Agents
The synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety has shown promising results as antimicrobial agents. This research emphasizes the significance of N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]phenyl]acetamide derivatives in developing new antimicrobial treatments (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Heterocyclic Synthesis
Another study focused on the synthesis of polyfunctionally substituted pyridine and pyrazole derivatives, highlighting the versatility of N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]phenyl]acetamide in heterocyclic chemistry. This opens up possibilities for the creation of novel compounds with potential pharmaceutical applications (Hussein, Harb, & Mousa, 2008).
Anti-amoebic Agent Analysis
An exhaustive quantum mechanical analysis of a molecule structurally related to N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]phenyl]acetamide has been conducted, focusing on its physicochemical parameters and potential as an anti-amoebic agent. This study provides insight into the compound's chemical reactivity and its potential therapeutic applications (Shukla & Yadava, 2020).
Mechanism of Action
Target of Action
The primary target of N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]phenyl]acetamide is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
This compound acts as an inhibitor of PARP-1 . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . The compound inhibits this process, leading to genomic dysfunction and cell death .
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting the action of PARP-1 . This results in the compromise of the cancer cell DNA repair mechanism, leading to genomic dysfunction and cell death .
Pharmacokinetics
It is mentioned that most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the compound’s action is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for cancer treatment .
properties
IUPAC Name |
N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O5S/c1-7(17)14-8-3-2-4-9(5-8)16-22(20,21)10-6-13-12(19)15-11(10)18/h2-6,16H,1H3,(H,14,17)(H2,13,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRJQPJPPGJYKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate](/img/structure/B2821643.png)
![N-[3-(acetylamino)phenyl]-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2821645.png)

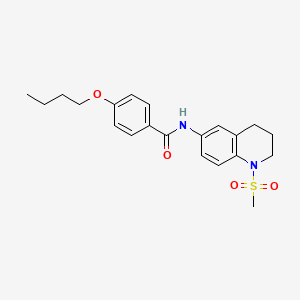
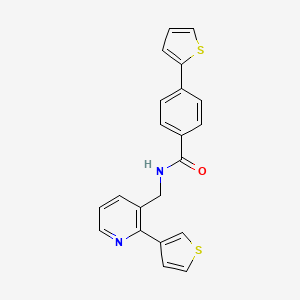
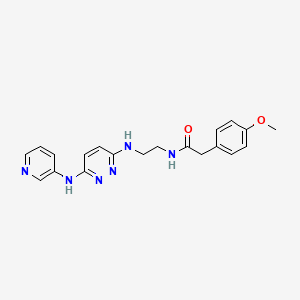


![5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821658.png)
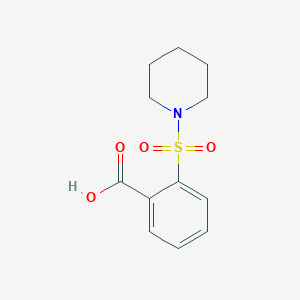
![2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2821660.png)
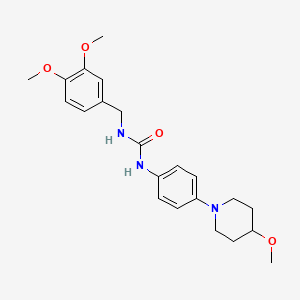

![3-[(Benzyloxy)methyl]pentane-1,5-diol](/img/structure/B2821663.png)